molecular formula C30H52O26 B12322860 2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B12322860
M. Wt: 828.7 g/mol
InChI Key: WMGFVAGNIYUEEP-UHFFFAOYSA-N
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Description

The compound “2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol” is a complex carbohydrate derivative. This compound is characterized by multiple hydroxyl groups and glycosidic linkages, making it a highly functional molecule in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the stepwise glycosylation of monosaccharide units. Each glycosylation step requires the activation of the hydroxyl group of one sugar and the nucleophilic attack by another sugar molecule. Common reagents used in these reactions include glycosyl donors like trichloroacetimidates and glycosyl acceptors. The reaction conditions often involve the use of Lewis acids such as boron trifluoride etherate to catalyze the formation of glycosidic bonds.

Industrial Production Methods

Industrial production of this compound can be achieved through enzymatic synthesis, where specific glycosyltransferases catalyze the formation of glycosidic bonds. This method is advantageous due to its high specificity and efficiency under mild conditions. Additionally, microbial fermentation processes can be employed to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form deoxy sugars.

    Substitution: Hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like periodic acid or nitric acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Deoxy sugars.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

The compound has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.

    Biology: Plays a role in cell signaling and recognition processes.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of biodegradable materials and as a stabilizer in food products.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific carbohydrate-binding proteins, such as lectins. These interactions can influence various cellular processes, including cell adhesion, signaling, and immune responses. The molecular targets include glycoproteins and glycolipids on the cell surface, which mediate the compound’s biological activities.

Comparison with Similar Compounds

Similar Compounds

    Cellobiose: A disaccharide with similar glycosidic linkages but fewer hydroxyl groups.

    Maltose: Another disaccharide with a different glycosidic bond configuration.

    Sucrose: A common disaccharide with distinct structural features.

Uniqueness

The compound’s uniqueness lies in its highly branched structure and the presence of multiple hydroxyl groups, which confer distinct chemical reactivity and biological functions. Unlike simpler disaccharides, this compound can participate in more complex biochemical interactions and has broader applications in various fields.

Properties

IUPAC Name

2-[6-[[4,5-dihydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O26/c31-1-6-11(35)13(37)19(43)28(50-6)55-24-9(4-34)52-27(21(45)16(24)40)48-5-10-25(56-29-20(44)14(38)12(36)7(2-32)51-29)17(41)22(46)30(53-10)54-23-8(3-33)49-26(47)18(42)15(23)39/h6-47H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGFVAGNIYUEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC4C(OC(C(C4O)O)O)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O26
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50864174
Record name Hexopyranosyl-(1->4)-[hexopyranosyl-(1->4)hexopyranosyl-(1->6)]hexopyranosyl-(1->4)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50864174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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